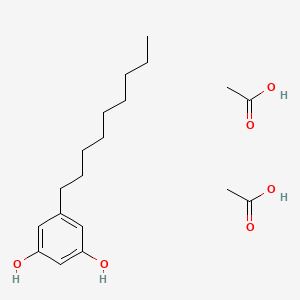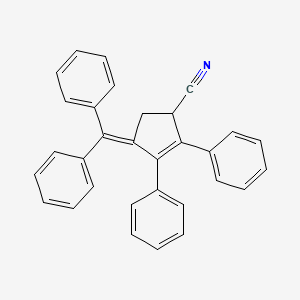
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile typically involves the use of Wittig reactions, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways related to molecular recognition and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diphenylmethylene)piperidine: Shares a similar diphenylmethylene group but differs in the core structure.
Gomberg’s dimer: Contains a diphenylmethylidene group and is known for its stability and unique dimerization properties.
Uniqueness
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is unique due to its combination of multiple phenyl groups and a nitrile group, which confer distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials.
Propriétés
Numéro CAS |
61638-19-5 |
|---|---|
Formule moléculaire |
C31H23N |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-benzhydrylidene-2,3-diphenylcyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C31H23N/c32-22-27-21-28(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)31(26-19-11-4-12-20-26)30(27)25-17-9-3-10-18-25/h1-20,27H,21H2 |
Clé InChI |
DPQCXMGKCPESNR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)


![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
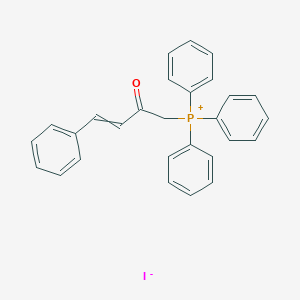
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
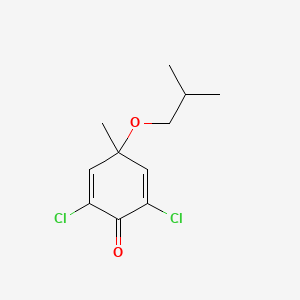
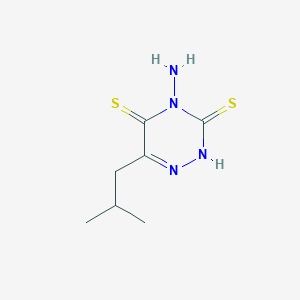
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
